molecular formula C14H12ClNO4 B6393434 5-(2-Chloro-4-ethoxyphenyl)-2-hydroxynicotinic acid CAS No. 1261934-96-6

5-(2-Chloro-4-ethoxyphenyl)-2-hydroxynicotinic acid

Cat. No.: B6393434
CAS No.: 1261934-96-6
M. Wt: 293.70 g/mol
InChI Key: KBVKTOYXZZAZJP-UHFFFAOYSA-N
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Description

5-(2-Chloro-4-ethoxyphenyl)-2-hydroxynicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a chloro and ethoxy substituent on the phenyl ring, and a hydroxyl group on the nicotinic acid moiety

Properties

IUPAC Name

5-(2-chloro-4-ethoxyphenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4/c1-2-20-9-3-4-10(12(15)6-9)8-5-11(14(18)19)13(17)16-7-8/h3-7H,2H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVKTOYXZZAZJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CNC(=O)C(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688202
Record name 5-(2-Chloro-4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261934-96-6
Record name 5-(2-Chloro-4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-4-ethoxyphenyl)-2-hydroxynicotinic acid typically involves multi-step organic reactions. One common method starts with the chlorination of 2-ethoxyphenol to obtain 2-chloro-4-ethoxyphenol. This intermediate is then subjected to a Friedel-Crafts acylation reaction with nicotinic acid under acidic conditions to yield the desired product. The reaction conditions often involve the use of a Lewis acid catalyst such as aluminum chloride and an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-4-ethoxyphenyl)-2-hydroxynicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(2-Chloro-4-ethoxyphenyl)-2-hydroxynicotinic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural similarity to nicotinic acid derivatives.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of inflammatory diseases and as an antimicrobial agent.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-4-ethoxyphenyl)-2-hydroxynicotinic acid involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors involved in inflammatory pathways. The chloro and ethoxy substituents enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Chloro-4-ethoxyphenyl)-2-hydroxynicotinic acid is unique due to the specific arrangement of its substituents, which confer distinct chemical and biological properties. Its combination of chloro, ethoxy, and hydroxyl groups makes it a versatile compound for various applications .

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